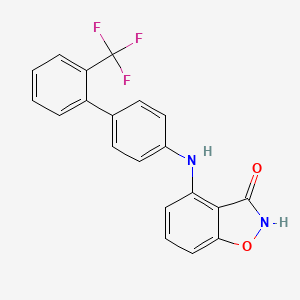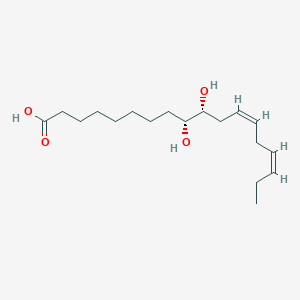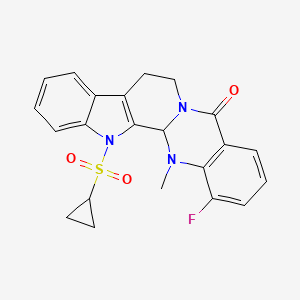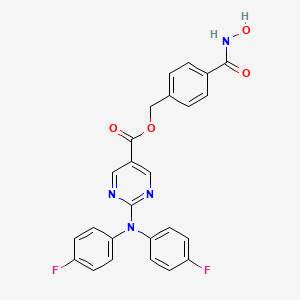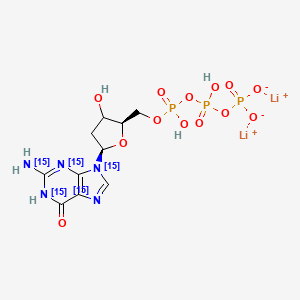
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene typically involves the deuteration of a precursor compound. One common method is the catalytic hydrogenation of 1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under mild to moderate conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
The mechanism by which 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms alters the bond dissociation energies and reaction rates compared to non-deuterated analogs. This can lead to changes in the stability, reactivity, and overall behavior of the compound in chemical and biological systems.
類似化合物との比較
Similar Compounds
1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene: The non-deuterated analog of the compound.
1,4-Cyclohexadiene: A structurally similar compound with different substituents.
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,3-diene: An isomer with a different position of the double bonds.
Uniqueness
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is unique due to its deuterium incorporation, which imparts distinct physical and chemical properties. This makes it valuable for studying isotope effects and for applications requiring stable isotopic labeling.
特性
分子式 |
C10H16 |
|---|---|
分子量 |
139.25 g/mol |
IUPAC名 |
1-methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3/i1D3 |
InChIキー |
YKFLAYDHMOASIY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)C1=CCC(=CC1)C |
正規SMILES |
CC1=CCC(=CC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


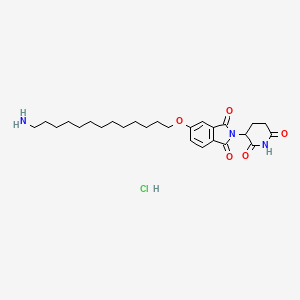

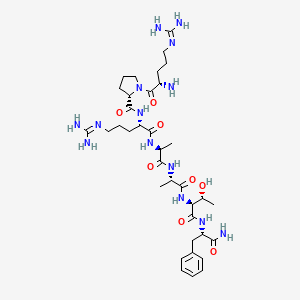
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)


![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
